molecular formula C8H9N3 B1629060 N-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine CAS No. 651744-44-4

N-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine

Cat. No.: B1629060
CAS No.: 651744-44-4
M. Wt: 147.18 g/mol
InChI Key: RFRHSHKPFVVCPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine is a useful research compound. Its molecular formula is C8H9N3 and its molecular weight is 147.18 g/mol. The purity is usually 95%.
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Properties

CAS No.

651744-44-4

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

N-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine

InChI

InChI=1S/C8H9N3/c1-9-7-4-6-2-3-10-8(6)11-5-7/h2-5,9H,1H3,(H,10,11)

InChI Key

RFRHSHKPFVVCPZ-UHFFFAOYSA-N

SMILES

CNC1=CN=C2C(=C1)C=CN2

Canonical SMILES

CNC1=CN=C2C(=C1)C=CN2

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridin-5-ylamine (375 mg, 1.3 mmol) and triethylamine (271 μL, 1.95 mmol) in dichloromethane (10 mL) was treated with di-tert-butyl dicarbonate (340 mg, 1.5 mmol) and the mixture was stirred at RT for 2.5 h., quenched with saturated ammonium chloride (20 mL) and extracted with ethyl acetate (3×25 mL). The combined organic layers were washed with brine (50 mL), dried (MgSO4.), filtered and concentrated. The residue was purified by preparative HPLC. B. 1-Triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-carbamic acid tert-butyl ester (250 mg, 0.6 mmol) was then treated with sodium hydride (24 mg, 60% oil, 0.6 mmol) and methyl iodide (48 mL, 0.77 mmol) in DMF (2.0 mL). The mixture was stirred at RT for 16 h, quenched with saturated ammonium chloride (20 mL) and extracted with ethyl acetate (3×25 mL). The combined organic layers were washed with brine (50 mL), dried (MgSO4.), filtered and concentrated. The residue, which was used with no further purification, was then treated with TFA (1.0 mL) in dichloromethane (4.0 mL) and the mixture was stirred at RT for 10 h, concentrated and purified by preparative HPLC to afford methyl(1H-pyrrolo[2,3-b]pyridin-5-yl)-amine (31 mg, 33%). m/z 148 (M+H)+.
Quantity
375 mg
Type
reactant
Reaction Step One
Quantity
271 μL
Type
reactant
Reaction Step One
Quantity
340 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step Two
Quantity
24 mg
Type
reactant
Reaction Step Two
Quantity
48 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

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